4-(4-Chlorobenzoyl)-1H-1,2,3-triazole
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Overview
Description
4-(4-Chlorobenzoyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The compound is characterized by the presence of a 4-chlorobenzoyl group attached to the triazole ring
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is found in various bacterial species, such as Alcaligenes sp. AL3007 . The enzyme plays a crucial role in the degradation of aromatic compounds, particularly chlorinated benzoic acids .
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, by binding to the enzyme’s active site
Biochemical Pathways
The 4-chlorobenzoyl CoA ligase is involved in the degradation pathway of 4-chlorobenzoate . This pathway is crucial for the breakdown of environmental pollutants such as polychlorinated biphenyls (PCBs). The enzyme catalyzes the formation of 4-chlorobenzoyl CoA, a key intermediate in this degradation pathway .
Result of Action
The action of this compound on its target enzyme results in the formation of 4-chlorobenzoyl CoA . This compound is a crucial intermediate in the degradation of 4-chlorobenzoate, leading to the breakdown of this environmental pollutant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biodegradation of 4-chlorobenzoate by certain bacteria was found to be influenced by factors such as pH, temperature, 4-chlorobenzoate concentration, and inoculation percentage . These factors could potentially also affect the action of this compound.
Preparation Methods
The synthesis of 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 1H-1,2,3-triazole.
Reaction Conditions: The 4-chlorobenzoyl chloride is reacted with 1H-1,2,3-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-(4-Chlorobenzoyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing 4-chlorobenzoyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent decomposition of the triazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides.
Scientific Research Applications
4-(4-Chlorobenzoyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use the compound to study the interactions between triazole derivatives and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are then used in various industrial processes.
Comparison with Similar Compounds
4-(4-Chlorobenzoyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1H-1,2,3-triazole and 4-benzoyl-1H-1,2,3-triazole, share structural similarities with this compound.
Uniqueness: The presence of the 4-chlorobenzoyl group in this compound imparts unique chemical properties, such as increased electron-withdrawing capability, which can enhance its reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
(4-chlorophenyl)-(2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXVERCQNJFIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NNN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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